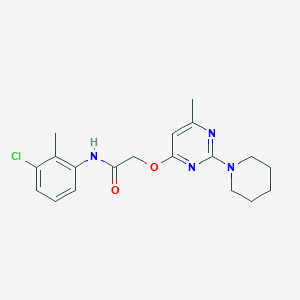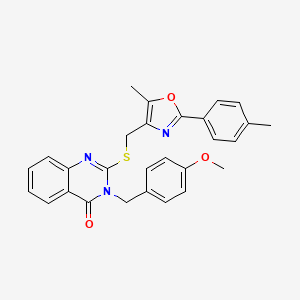
3-(4-methoxybenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones involves the reaction of the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various alkyl and aryl ketones. The starting material for these compounds is synthesized from 4-methoxyaniline, indicating a multi-step process that includes the formation of a hydrazino intermediate . Other research has developed efficient approaches for synthesizing quinazolinone derivatives, including 4(3H)-quinazolinones, by reacting diaminoglyoxime with anthranilic acid derivatives or methyl 2-aminobenzoate in acetic acid under reflux conditions . Additionally, the synthesis of 3H-quinazolin-4-one derivatives has been achieved by alkylation and various other reactions starting from 3-phenylamino-2-thioxo-3H-quinazolin-4-one, leading to a range of compounds with potential antimicrobial activity .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can be further modified by substituents on the phenyl ring or at other positions of the quinazolinone system. For instance, the addition of a methoxy group on the phenyl ring results in compounds like 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones . The structural diversity of these compounds is further expanded by the synthesis of triazoloquinazolinones, which incorporate a triazole ring fused to the quinazolinone core . Glycosylation of quinazolinone derivatives introduces sugar moieties, leading to S-glycoside or N-glycoside derivatives, which can significantly alter the compound's physical and chemical properties .
Chemical Reactions Analysis
Quinazolinone derivatives undergo various chemical reactions, including alkylation, cyclization, and glycosylation. Alkylation reactions can occur at the sulfur atom of thioxo derivatives, leading to alkyl thio derivatives . Cyclization reactions, such as the annulation of N-methoxybenzamide with bisoxazolone catalyzed by [Cp*RhIII], result in the formation of 2-aryl quinazolin-4(3H)-one derivatives . Glycosylation reactions involve the attachment of sugar moieties to the quinazolinone core, yielding glycoside derivatives with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. Substituents on the quinazolinone core can affect the compound's solubility, stability, and reactivity. For example, the introduction of a methoxy group can increase the lipophilicity of the compound . The presence of a triazole ring can confer unique electronic properties and potential biological activity . Glycosylation can improve the solubility of quinazolinone derivatives in water due to the hydrophilic nature of sugar moieties . The pharmacological evaluation of these compounds has shown significant analgesic and anti-inflammatory activities, with some compounds exhibiting more potent effects than standard drugs like diclofenac sodium .
Applications De Recherche Scientifique
Radiopharmaceutical Applications
Quinazolinone derivatives have been examined for their potential in radiopharmaceutical applications, particularly in cancer research. For example, a study on the radioiodination and biodistribution of a newly synthesized benzoquinazoline derivative in tumor-bearing mice revealed that the compound could be successfully labeled with radioactive iodine. This process involves an electrophilic substitution reaction optimized for various parameters such as concentration, pH, and reaction time. The labeled compound exhibited high radiochemical yield and stability, with significant uptake in the thyroid and tumor tissues, suggesting its utility in developing potent radiopharmaceuticals for tumor targeting (Al-Salahi et al., 2018).
Antimicrobial and Antitubercular Agents
Quinazolinone compounds have shown promising results as antimicrobial and antitubercular agents. Studies on substituted quinazolinones have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values comparable to established drugs. This highlights the potential of quinazolinone derivatives in treating tuberculosis and other bacterial infections (Maurya et al., 2013).
Catalysis
Quinazolinone derivatives have been utilized as ligands in catalytic processes, demonstrating their versatility in organic synthesis. For instance, a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one using a quinazolinone derivative led to the efficient synthesis of 2-aryl quinazolin-4(3H)-one derivatives. This method showcases the use of quinazolinones in facilitating regioselective C–H amidation and cyclization reactions, contributing to the development of novel synthetic methodologies (Xiong et al., 2018).
Corrosion Inhibition
Quinazolinone derivatives have been investigated for their role as corrosion inhibitors, particularly in protecting metal surfaces in acidic environments. Research involving new quinazolinone compounds has demonstrated their efficacy in inhibiting mild steel corrosion in hydrochloric acid solutions. The inhibitory effect is attributed to the adsorption of these compounds on the metal surface, forming a protective layer that reduces corrosion. This application is crucial in industrial processes where corrosion resistance is paramount (Errahmany et al., 2020).
Antioxidant Properties
Quinazolinone derivatives have also been studied for their antioxidant properties. Synthesized compounds have been evaluated against standard antioxidants like ascorbic acid, showing promising results in scavenging free radicals. This suggests the potential of quinazolinone compounds in developing new antioxidant agents that could be beneficial in preventing oxidative stress-related diseases (Al-azawi, 2016).
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-8-12-21(13-9-18)26-29-25(19(2)34-26)17-35-28-30-24-7-5-4-6-23(24)27(32)31(28)16-20-10-14-22(33-3)15-11-20/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRHJDLGKRRXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxybenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)
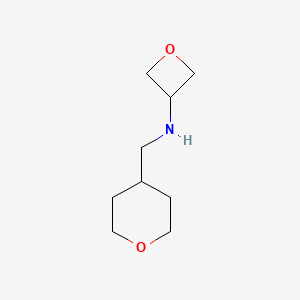
![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)
![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)
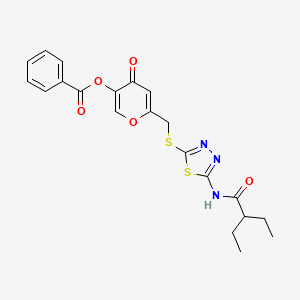
![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)
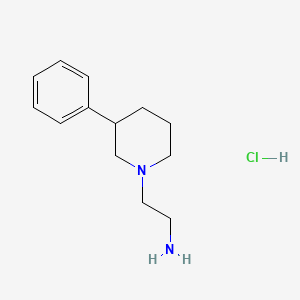
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)
